PR-39 - 139637-11-9

PR-39

Catalog Number: EVT-242700
CAS Number: 139637-11-9
Molecular Formula: C229H346N70O40
Molecular Weight: 4721 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PR-39 is a naturally occurring, proline-arginine-rich antimicrobial peptide (AMP) first isolated from the small intestine of pigs. [, ] It belongs to the cathelicidin family of HDPs, a diverse group of peptides involved in innate immune defense. [, ] PR-39 exhibits a broad spectrum of antimicrobial activity against Gram-negative bacteria, including multi-drug resistant strains like Mycobacterium tuberculosis. [, , ] Beyond its antimicrobial effects, PR-39 demonstrates various immunomodulatory activities, playing a role in wound healing, angiogenesis, and influencing mammalian cell behavior. [, , , ]

Future Directions
  • Further investigation of PR-39's antimicrobial mechanism: While PR-39 is known to target intracellular components, a more detailed understanding of its specific interactions with bacterial targets is crucial for developing novel antibacterial agents. []
  • Development of PR-39-based therapeutics: PR-39's broad-spectrum antimicrobial activity, combined with its immunomodulatory properties, makes it a promising candidate for developing new therapies against infections, particularly those caused by multi-drug resistant bacteria. [, ]
  • Exploration of PR-39's role in various disease models: Further investigation of PR-39's therapeutic potential in models of inflammatory diseases, wound healing, and tissue regeneration is warranted. [, , , , , , ]
  • Optimization of PR-39 delivery systems: Developing efficient and targeted delivery systems for PR-39 will be crucial for enhancing its therapeutic efficacy and reducing potential side effects. []
  • Investigation of PR-39's potential as a biomarker: PR-39 levels in bronchoalveolar lavage fluid have shown potential as a biomarker for respiratory health in pigs, warranting further investigation in different species and disease contexts. []

PR-39(15)

  • Compound Description: PR-39(15) is a biologically active fragment of PR-39, consisting of the first 15 amino acids from the N-terminus of the full-length peptide. It retains many of the biological activities of PR-39, including binding to SH3 domains, inducing syndecan expression in NIH 3T3 cells, and exhibiting antimicrobial activity. []
  • Relevance: PR-39(15) is a truncated form of PR-39 and serves as a valuable tool for investigating the structure-activity relationships of PR-39. Studies with PR-39(15) have helped elucidate the importance of the N-terminal region for the peptide's interactions with target proteins and its biological functions. Furthermore, its smaller size might offer advantages in terms of synthesis and potential therapeutic applications compared to the full-length PR-39. []

PR-26

  • Compound Description: PR-26 represents the functional antibacterial domain of PR-39, comprising the first 26 amino acids from the N-terminus. This truncated peptide exhibits equal or greater potency against gram-negative bacteria compared to full-length PR-39. [] PR-26 also enhances neutrophil phagocytosis of Salmonella choleraesuis and reduces the invasion of Salmonella typhimurium into intestinal epithelial cells. Unlike some antimicrobial peptides, PR-26 does not induce cell lysis through pore formation but can potentiate the activity of pore-forming peptides like magainin A. [] Importantly, PR-26 demonstrates low toxicity to epithelial cells, suggesting potential for therapeutic development. []

PR-11

  • Compound Description: PR-11 is a further truncated form of PR-39, consisting of the N-terminal 11 amino acids, demonstrating protective effects against ischemia-reperfusion injury. This peptide, like PR-39, can inhibit proteasome-mediated IκBα degradation. [] In a rat model of heart ischemia-reperfusion, PR-11 significantly reduced infarct size and improved cardiac function after injury. [] This protective effect stems from its ability to inhibit IκBα degradation, which subsequently suppresses the expression of adhesion molecules like ICAM-1 and VCAM-1. [] These findings highlight the therapeutic potential of PR-11 as a cardioprotective agent.

PR-11AAA

  • Compound Description: PR-11AAA is a mutant version of PR-11, where three alanine residues replace key amino acids within the PR-11 sequence. This modification abolishes PR-11AAA's ability to inhibit IκBα degradation. Consequently, PR-11AAA lacks the cardioprotective effects observed with PR-39 and PR-11 in ischemia-reperfusion injury models. []

FALL-39

  • Compound Description: FALL-39 is a human peptide antibiotic that shares membership in the cathelicidin family with PR-39. [] While its specific functions might differ from PR-39, its existence points toward a conserved role of cathelicidins in innate immunity across species.

Other Compounds:

  • Magainin A is a pore-forming antimicrobial peptide used to investigate PR-39's ability to enhance the activity of other antimicrobial agents. []
  • Diphenyleneiodonium (DPI) is a broad-spectrum inhibitor of flavoproteins, including NADPH oxidase, used to study the involvement of NADPH oxidase in the biological effects of PR-39. []
  • Polymyxin B is a cyclic polypeptide antibiotic used to neutralize lipopolysaccharide (LPS) and investigate the role of LPS in the induction of cathelicidin gene expression. []
Synthesis Analysis

Methods

The synthesis of PR39 typically employs Fmoc solid-phase peptide synthesis, a widely used method in peptide chemistry. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product. The synthesized peptides are purified using reverse-phase high-performance liquid chromatography, achieving a minimum purity of 95% before biological testing .

Technical Details

During synthesis, specific sequences corresponding to the C- and N-terminal domains of PR39 are created. For example, sequences such as PFFPPRLPPRIPPGFPPRFPPRFP have been utilized in studies to evaluate their antimicrobial activity . The synthesis process involves carefully controlled conditions to ensure proper folding and functional integrity of the peptides.

Molecular Structure Analysis

Structure

The molecular structure of PR39 is characterized by a high content of proline and arginine residues, which contribute to its unique properties. The structure can be described as follows:

  • Amino Acid Sequence: The full sequence includes multiple proline and arginine residues that enhance its interaction with microbial membranes.
  • Secondary Structure: PR39 tends to adopt a random coil or alpha-helical conformation in solution, which is essential for its biological activity.

Data

The molecular weight of PR39 is approximately 4,200 Daltons, and it has a net positive charge due to the presence of multiple basic amino acids. This charge plays a critical role in its interaction with negatively charged bacterial membranes .

Chemical Reactions Analysis

Reactions

PR39 undergoes several chemical interactions that are vital for its antimicrobial activity. Notably, it can interact with bacterial membranes, leading to membrane disruption and subsequent cell lysis.

Technical Details

Research indicates that PR39 inhibits both DNA and protein synthesis in bacteria, which contributes to its bactericidal effects. The mechanism involves binding to specific sites within bacterial cells, disrupting essential cellular processes .

Mechanism of Action

Process

The antimicrobial action of PR39 involves several key processes:

  1. Membrane Disruption: PR39 binds to bacterial membranes, causing pore formation that leads to cell lysis.
  2. Inhibition of Synthesis: It inhibits DNA replication and protein synthesis by interfering with ribosomal function and other cellular mechanisms.
  3. Immunomodulation: Beyond its direct antibacterial effects, PR39 also modulates immune responses by influencing cytokine production and enhancing wound healing processes .

Data

Studies have shown that PR39 exhibits concentration-dependent activity against various strains of bacteria, including Mycobacterium tuberculosis, with effective inhibition observed at concentrations as low as 50 mg/L .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: PR39 is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

  • pKa Values: The presence of basic amino acids contributes to a higher pKa value, affecting its interaction with other biomolecules.
  • Charge: At physiological pH (around 7.4), PR39 retains a positive charge which enhances its affinity for negatively charged bacterial membranes.

Relevant data indicates that these properties are crucial for its functionality as an antimicrobial agent.

Applications

PR39 has several scientific applications:

  1. Antimicrobial Agent: Its primary use is as an antimicrobial agent against various pathogens, particularly in clinical settings involving multi-drug-resistant strains.
  2. Wound Healing: Due to its immunomodulatory effects, PR39 is being investigated for applications in promoting wound healing and tissue repair .
  3. Research Tool: In laboratory settings, PR39 serves as a model for studying peptide interactions with membranes and cellular processes.
Structural and Functional Determinants of PR39 Activity

Sequence-Specific Conformational Requirements for Proteasome Inhibition

PR39 (H₂N-RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP-COOH) inhibits the 20S proteasome through a unique allosteric mechanism. Unlike competitive inhibitors (e.g., bortezomib), PR39 binds the α7 subunit of the proteasome’s outer ring, inducing structural perturbations that selectively block degradation of substrates like IκBα and HIF-1α without affecting overall proteolytic activity. Atomic force microscopy (AFM) studies reveal that PR39 causes significant conformational changes in both 20S and 26S proteasomes, disrupting normal allosteric movements essential for substrate processing [1] [2].

The active fragment PR11 (RRRPRPPYLPR) retains full inhibitory function. NMR spectroscopy (800 MHz) shows that PR11 adopts a polyproline type II (PPII) helix stabilized by trans-configuration Xaa-Pro bonds (80% population). This rigid structure is critical for binding: mutations disrupting the PPII helix abolish proteasome inhibition [2] [5] [8].

Table 1: Key Structural Features of PR39 for Proteasome Inhibition

FeatureRole in InhibitionExperimental Evidence
PPII HelixMaintains scaffold for α7 subunit interactionNMR NOESY cross-peaks (Hα(i)-Hα(i+1) contacts) [5]
Trans Proline ConfigurationsPrevents steric clashes during bindingLoss of activity in cis-conformer mutants [5]
Hydrophobic C-TerminusStabilizes membrane penetrationAFM structural perturbations [1]

Role of N-Terminal Arginine Residues in Binding and Allosteric Modulation

The N-terminal tri-arginine motif (¹RRR³) is indispensable for proteasome binding and inhibition. Mutagenesis studies demonstrate:

  • Charge Dependency: Replacing Arg¹/Arg²/Arg³ with alanine (AAA-PR11) reduces inhibitory activity by >90%. Conversely, lysine substitutions partially retain function (60% activity), confirming positive charge necessity [7] [8].
  • Binding Mechanism: Surface plasmon resonance reveals the ¹RRR³ motif binds acidic residues in the α7 subunit’s HbYX pocket (e.g., Glu²⁸⁷, Asp³⁰⁶), triggering long-range conformational shifts that impair substrate entry into the proteolytic core [2] [8].
  • Allosteric Effects: PR39 binding increases the proteasome’s radius of curvature by 1.2 nm (AFM data), physically obstructing translocation of structured substrates like IκBα while allowing unfolded proteins access [1] [5].

Table 2: Functional Impact of N-Terminal Mutations in PR11

MutantProteasome InhibitionAngiogenesis InductionNF-κB Pathway Suppression
Wild-type PR11100%YesYes
R1A/R2A/R3A8%NoNo
R1K/R2K/R3K63%PartialPartial
Δ¹RRR³0%NoNo

Impact of Proline Residues on Secondary Structure and Target Interactions

Proline residues (positions 4, 6, 7, 10) enforce conformational rigidity essential for activity:

  • PPII Helix Stability: Pro⁴ and Pro¹⁰ anchor the helix termini via van der Waals contacts. Pro⁶Ala and Pro⁷Ala mutants exhibit 40% loss in helicity (NMR CD spectroscopy), reducing proteasome affinity by 5-fold [5] [9].
  • Target Specificity: Pro⁷-Tyr⁸-Leu⁹ forms a hydrophobic core that docks into a pocket on α7. Aromatic stacking between Tyr⁸ and α7-Phe¹⁴⁰ positions the peptide optimally for allosteric disruption [5] [8].
  • Membrane Interactions: In antimicrobial contexts, prolines enable cell penetration. Circular dichroism shows PR39 transitions from disordered to PPII helix upon binding lipid bilayers, facilitating SbmA transporter-mediated uptake in bacteria [3] [9].

Conformational Dynamics: NMR TOCSY spectra reveal minor cis-conformers (20% population) at Leu⁹-Pro¹⁰ bonds. These isomers exhibit 3-fold lower activity due to disrupted Tyr⁸–α7 interactions, emphasizing structural precision requirements [5].

Mutational Analysis of Active Fragments (e.g., PR11)

PR11 (¹RRRPRPPYLPR¹¹) retains the core bioactivity of full-length PR39:

  • Minimal Functional Sequence: Truncation studies identify PR11 as the smallest inhibitory unit (IC₅₀ = 1.2 μM vs. 0.8 μM for PR39). Further shortening (e.g., PR8: RRRPRPPY) abolishes activity [2] [8].
  • C-Terminal Hydrophobicity: Leu⁹ and Arg¹¹ are critical. Leu⁹Ala reduces proteasome binding by 70% (surface plasmon resonance), while Arg¹¹Ala impairs cellular uptake [2] [7].
  • Functional Redundancy: N-terminal 26-mer (PR26) maintains antimicrobial function but loses proteasome specificity due to disrupted PPII helix [7].

Table 3: Bioactivity of PR39 Fragments

FragmentSequenceProteasome InhibitionAntimicrobial Activity (vs E. coli)
PR39 (full)39-aa100%MIC 2 μM
PR26¹RRR...FPPRF²⁶18%MIC 4 μM
PR11¹RRRPRPPYLPR¹¹95%MIC >64 μM*
PR15¹RRR...PFFPP¹⁵88%MIC 8 μM
PR11 (C-term)¹¹LPR...RFP³⁹5%MIC 32 μM

*Salt sensitivity abolishes antimicrobial function at physiological NaCl [7].

Properties

CAS Number

139637-11-9

Product Name

PR39 proline-arginine-rich peptide

Molecular Formula

C229H346N70O40

Molecular Weight

4721 g/mol

InChI

InChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1

InChI Key

JTJJGVCUEGCBHL-IWDHFESKSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Solubility

Soluble in water

Synonyms

PR 39
PR-39
PR-39 proline-arginine-rich peptide
PR39 proline-arginine-rich peptide

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.